molecular formula C17H22N2O B3915536 2-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one

2-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one

Cat. No.: B3915536
M. Wt: 270.37 g/mol
InChI Key: JJXANMHQTDJDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one is a heterocyclic compound that features a quinoline core structure substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the piperidine moiety. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions. For example, the quinoline intermediate can be reacted with 2-methylpiperidine in the presence of a base such as sodium hydride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide to introduce different substituents on the quinoline or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Sodium hydride, lithium diisopropylamide, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with ketone or carboxylic acid functional groups, while reduction can produce fully saturated piperidine-quinoline compounds.

Scientific Research Applications

2-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 2-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell signaling and metabolism. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one: Similar compounds include other quinoline derivatives with piperidine or other nitrogen-containing heterocycles.

    Piperidine Derivatives: Compounds such as 2-methylpiperidine, 3-methylpiperidine, and 4-methylpiperidine share structural similarities and may exhibit similar chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a piperidine moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-12-7-5-6-10-19(12)11-15-13(2)18-16-9-4-3-8-14(16)17(15)20/h3-4,8-9,12H,5-7,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXANMHQTDJDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(NC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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